molecular formula C17H11ClO4 B2621368 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one CAS No. 2319878-70-9

6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one

Cat. No.: B2621368
CAS No.: 2319878-70-9
M. Wt: 314.72
InChI Key: TXHUAUYZYQMLRK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one is a synthetic chromenone derivative with a systematic IUPAC name derived from its benzopyran core. The chromen-2-one backbone is substituted at position 6 with a chlorine atom and at position 3 with a 2-methoxybenzoyl group. Its molecular formula is $$ \text{C}{17}\text{H}{11}\text{ClO}_4 $$, yielding a molecular weight of 326.72 g/mol.

The structural configuration consists of a bicyclic chromen-2-one system fused to a benzene ring. The chlorine atom at position 6 and the methoxybenzoyl group at position 3 introduce steric and electronic modifications that enhance stability and bioactivity. Key structural features include:

  • A planar chromenone core enabling π-π stacking interactions.
  • Electron-withdrawing chloro and methoxy groups influencing reactivity.
  • A ketone moiety at position 2 contributing to hydrogen-bonding capabilities.

Table 1: Structural Comparison of Chromenone Derivatives

Compound Substituents Molecular Formula Key Features
6-Chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one 6-Cl, 3-(2-methoxybenzoyl) $$ \text{C}{17}\text{H}{11}\text{ClO}_4 $$ Enhanced electrophilicity
3-Benzoyl-6-bromo-2H-chromen-2-one 6-Br, 3-benzoyl $$ \text{C}{16}\text{H}{9}\text{BrO}_3 $$ Bromine increases lipophilicity
3-Acetyl-6-chloro-2H-chromen-2-one 6-Cl, 3-acetyl $$ \text{C}{11}\text{H}{7}\text{ClO}_3 $$ Acetyl group aids in metabolic stability

Historical Context in Chromene Derivative Research

Chromenones, first isolated from natural coumarins in the 19th century, gained prominence in the 1960s with the synthesis of warfarin, an anticoagulant. The introduction of halogenated and acylated derivatives in the 2000s marked a shift toward targeted drug design.

The substitution pattern of 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one reflects advancements in regioselective functionalization. Early methods relied on Friedel-Crafts acylation, but modern techniques employ palladium-catalyzed cross-coupling to attach the methoxybenzoyl group. This evolution underscores the compound’s role in bridging traditional synthesis and contemporary medicinal chemistry.

Significance in Medicinal Chemistry and Drug Discovery

Chromenones are versatile scaffolds in drug discovery due to their modular synthesis and bioactivity. 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one exhibits dual functionality:

  • Anti-inflammatory Activity : The chloro group enhances binding to cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis.
  • Anticancer Potential : Methoxybenzoyl substitution promotes intercalation with DNA topoisomerase II, inducing apoptosis in cancer cells.
  • Antiviral Applications : Chromenone derivatives inhibit HIV-1 reverse transcriptase and integrase, with structural analogs showing IC$$_{50}$$ values < 10 μM.

Table 2: Biological Activities of Chromenone Derivatives

Activity Target Enzyme/Receptor Mechanism of Action
Anti-inflammatory COX-2 Competitive inhibition of arachidonic acid binding
Anticancer DNA topoisomerase II Stabilization of DNA-enzyme complex, preventing replication
Antiviral (HIV-1) Reverse transcriptase Allosteric inhibition of RNase H domain

The compound’s synthetic adaptability allows for derivatization at positions 3 and 6, enabling optimization of pharmacokinetic properties. For instance, replacing the methoxy group with bulkier substituents improves blood-brain barrier penetration, a critical factor in CNS-targeted therapies.

Properties

IUPAC Name

6-chloro-3-(2-methoxybenzoyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c1-21-15-5-3-2-4-12(15)16(19)13-9-10-8-11(18)6-7-14(10)22-17(13)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHUAUYZYQMLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one typically involves the condensation of 6-chloro-2H-chromen-2-one with 2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to dihydro derivatives.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogen-substituted derivatives.

Scientific Research Applications

6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one, emphasizing substituent variations, synthetic routes, and biological activities:

Compound Name Substituents Molecular Formula Key Properties/Activities Synthesis & Yield Reference ID
6-Chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one - Cl at C6
- 2-methylindole-3-carbonyl at C3
C₂₀H₁₂ClNO₃ Antifungal activity against Candida albicans (in vitro) One-pot synthesis; yield not specified
6-Chloro-3-(2-(2-ethylpyridin-4-yl)thiazol-4-yl)-2H-chromen-2-one - Cl at C6
- Thiazole-pyridinyl group at C3
C₂₀H₁₄ClNO₃S IR peaks: 1718 cm⁻¹ (C=O), 1567 cm⁻¹ (C=N)
¹H-NMR: δ 1.26 (t, -CH₃), 7.27–7.42 (Ar-H)
Reaction of 3c with ETH; 85% yield
6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one - Br at C6
- Phenylpyrazole at C3
C₁₈H₁₁BrN₂O₂ IR: 1729 cm⁻¹ (C=O), 1593 cm⁻¹ (C=N)
MS: m/z 515 (M⁺)
Reaction with phenylhydrazine; 67% yield
6-Chloro-4-methyl-2H-chromen-2-one - Cl at C6
- Methyl at C4
C₁₀H₇ClO₂ Optimized synthesis using silica-supported muffle furnace (17-minute reaction time ) Conventional vs. optimized methods
6-Chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one - Cl at C6
- 4-ethylphenylpropenoyl at C3
C₂₀H₁₅ClO₃ SMILES: CCc1ccc(cc1)/C=C/C(=O)c1cc2cc(Cl)ccc2oc1=O
Molecular weight: 338.78
Commercial availability (CAS 690215-06-6)
6-Chloro-3-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)-2H-chromen-2-one - Cl at C6
- Methoxycoumarin-carbonyl at C3
C₂₀H₁₁ClO₆ Molecular weight: 382.75
Solubility: Limited (stored at 2–8°C)
Research use only (CAS 943825-43-2)
6-Chloro-4-(furan-2-ylmethyleneamino)-2,2-dimethyl-2H-chromen-3-ol - Cl at C6
- Furylmethyleneamino at C4
- Dimethyl at C2
C₁₇H₁₅ClN₂O₄ Tested for antihypertensive activity (in vivo) Multi-step synthesis via epoxide formation

Key Observations:

Halogen Effects: Chlorine at C6 is common across analogs, but bromine substitution (e.g., in ) increases molecular weight and polarizability, possibly altering pharmacokinetics .

Synthetic Efficiency: Yields for coumarin derivatives vary widely (67–85%), influenced by substituent complexity.

Spectroscopic Signatures :

  • IR spectra consistently show C=O stretches near 1700–1720 cm⁻¹ , while ¹H-NMR aromatic protons appear between δ 7.0–8.5 ppm . The target compound’s 2-methoxybenzoyl group would likely show distinct methoxy (-OCH₃) signals near δ 3.8–4.0 ppm .

Therapeutic Potential: While the target compound lacks explicit activity data, structural analogs exhibit antifungal (), antihypertensive (), and antileishmanial () properties. The 2-methoxybenzoyl group’s electron-donating effects could modulate enzyme inhibition, akin to methoxy-substituted antileishmanial leads (EC₅₀ ~10 μg/mL) .

Biological Activity

6-Chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

6-Chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives that may exhibit enhanced biological activities.

Reaction Type Description Common Reagents Major Products
OxidationConverts to quinonesKMnO4, CrO3Quinones
ReductionForms dihydro derivativesNaBH4, LiAlH4Dihydro derivatives
SubstitutionHalogenationNBS, NCSHalogen-substituted derivatives

The biological activity of 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against multiple bacterial strains. The results are summarized in the following table:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings indicate that the compound possesses promising antimicrobial properties, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

The anticancer potential of 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one has been explored through various studies. The compound has shown cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG2) and cervical cancer (HeLa).

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted to assess the effectiveness of the compound on cancer cell lines. The results are presented below:

Cell Line IC50 (µM)
HepG212.5
HeLa15.0

These results suggest that 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one exhibits significant anticancer activity, with lower IC50 values indicating higher potency against these cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted aldehydes with heterocyclic precursors. For example, thiazole or oxadiazole derivatives are introduced via coupling reactions (e.g., using ETH or PTH reagents) under reflux conditions in ethanol or DMF. Key intermediates are characterized by IR spectroscopy (e.g., carbonyl stretches at ~1700–1725 cm⁻¹) and ¹H/¹³C NMR (e.g., methoxy protons at δ ~3.3–3.5 ppm and aromatic protons in δ 7.0–8.8 ppm regions). Yield optimization (70–85%) depends on reaction time and stoichiometric ratios .

Q. How can spectroscopic techniques distinguish structural isomers of chromen-2-one derivatives?

  • Methodological Answer : ¹H NMR NOE experiments and 2D-COSY can resolve positional ambiguities in substituents (e.g., methoxy vs. chloro groups). For example, coupling constants (J values) in aromatic regions differentiate ortho/meta/para substitution patterns. Mass spectrometry (e.g., M⁺ peaks at m/z 382–384) confirms molecular weight, while IR identifies functional groups like carbonyls (C=O at ~1715 cm⁻¹) .

Q. What crystallization strategies improve single-crystal X-ray diffraction (SC-XRD) outcomes for coumarin derivatives?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO:EtOH mixtures) enhances crystal quality. Use SHELXL for refinement, applying constraints for disordered methoxy/chloro groups. Hydrogen-bonding patterns (e.g., C=O⋯H-O interactions) stabilize crystal packing, validated via Hirshfeld surface analysis (e.g., 2–3% contribution from Cl⋯H contacts) .

Advanced Research Questions

Q. How do computational methods (DFT, MD) predict the reactivity and electronic properties of 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (e.g., ~4.5 eV) to assess charge transfer efficiency. Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites (e.g., electron-deficient carbonyl regions). Molecular Dynamics (MD) simulations in water/ethanol solvents predict solubility and aggregation behavior .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data for substituted chromen-2-ones?

  • Methodological Answer : Cross-validate data using high-resolution mass spectrometry (HRMS) and deuterated solvent NMR to eliminate solvent/impurity artifacts. Replicate reactions under inert atmospheres (N₂/Ar) to confirm reproducibility. For conflicting crystallographic data (e.g., bond angles), apply TWINABS for multi-component refinement .

Q. How can structure-activity relationship (SAR) studies guide the design of chromen-2-one derivatives as enzyme inhibitors?

  • Methodological Answer : Replace the 2-methoxybenzoyl group with bioisosteres (e.g., 1,3,4-oxadiazoles) to enhance binding to target proteins (e.g., Plasmodium falciparum riboswitch). Molecular docking (AutoDock Vina) evaluates binding affinities (ΔG ~-9.5 kcal/mol), while pharmacophore modeling identifies critical hydrogen-bond acceptors (e.g., carbonyl oxygen) .

Q. What role do non-covalent interactions (e.g., π-stacking, halogen bonds) play in the solid-state stability of this compound?

  • Methodological Answer : CrystalExplorer analyzes π-π interactions between aromatic rings (distance ~3.5–4.0 Å) and Cl⋯O halogen bonds (distance ~3.3 Å). Graph-set analysis (e.g., Etter’s notation) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to rationalize packing efficiency .

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